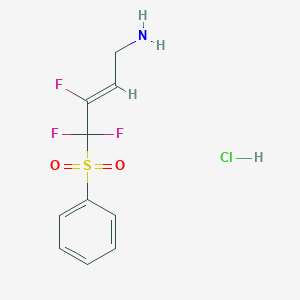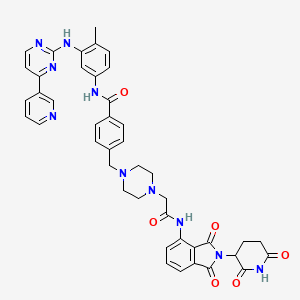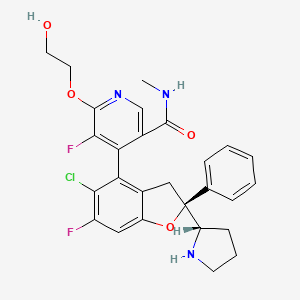![molecular formula C10H17N3O3 B10862041 methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)
methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ogremorphin, commonly referred to as OGM, is a drug-like compound that has shown significant potential in scientific research, particularly in the treatment of glioblastoma, a form of brain cancer . This compound has demonstrated the ability to selectively kill cancer cells while leaving normal cells unharmed, making it a promising candidate for further research and development .
Preparation Methods
The synthesis of Ogremorphin involves several steps, including the isolation of the desired gene, combination with other genetic elements, and insertion into the host genome using techniques such as CRISPR . Industrial production methods for Ogremorphin are still under development, but they are expected to involve large-scale bioreactors and stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Ogremorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acidified potassium dichromate for oxidation and hydride sources for reduction . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced forms of Ogremorphin .
Scientific Research Applications
Ogremorphin has a wide range of scientific research applications. In chemistry, it is used to study the effects of acid-sensing receptors on cell survival and growth . In biology, it is used to investigate the mechanisms of cancer cell death and the role of acidification in tumor environments . In medicine, Ogremorphin is being explored as a potential treatment for glioblastoma and other types of cancer that rely on acid-sensing receptors for survival . In industry, Ogremorphin could be used in the development of new cancer therapies and diagnostic tools .
Mechanism of Action
Ogremorphin exerts its effects by targeting an acid sensor called GPR68/OGR1 on the membranes of cancer cells . This disrupts a crucial signaling pathway that cancer cells rely on to survive and grow, effectively cutting off their lifeline . The compound increases the production of reactive oxygen species, releases calcium ions, disturbs mitochondrial membrane potential, and discharges cytochrome C, leading to apoptotic cancer cell death .
Comparison with Similar Compounds
Ogremorphin is unique in its ability to selectively target cancer cells without affecting normal cells . Similar compounds include other organotin complexes, which have been studied for their anti-cancer properties . Ogremorphin’s specificity for acid-sensing receptors sets it apart from other compounds, making it a promising candidate for further research and development .
List of Similar Compounds::- Organotin complexes
- Schiff base ligands
- Platinum-based anti-cancer drugs
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl N-[4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-16-10(15)11-5-3-2-4-9-12-6-8(7-14)13-9/h6,14H,2-5,7H2,1H3,(H,11,15)(H,12,13) |
InChI Key |
FLDJBEVUBLZUEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCC1=NC=C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)


![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)




![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)
